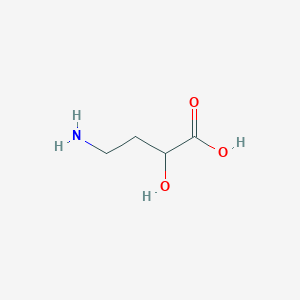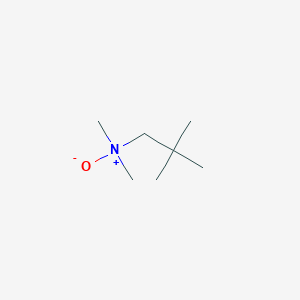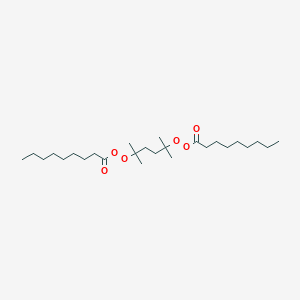
4-Amino-2-hydroxybutanoic acid
説明
4-Amino-2-hydroxybutanoic acid, also known as 4-Amino-2-hydroxybutyric acid, is a naturally occurring non-proteinogenic amino acid derived from the metabolite of the amino acid lysine. It is an important intermediate in the biosynthesis of many vital biochemical compounds and is involved in a range of biochemical and physiological processes. 4-Amino-2-hydroxybutanoic acid has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology.
科学的研究の応用
Biocatalysis in Stereoselective Synthesis
4-Amino-2-hydroxybutanoic acid: plays a crucial role in biocatalysis, particularly in the stereoselective synthesis of amino acids. Using a Systems Biocatalysis approach, researchers have achieved the synthesis of both (S)- and ®-enantiomers of this compound with high enantiomeric excess (ee >99%). This process involves a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination .
Antibiotic Activity Enhancement
The compound has been identified as a key player in improving antibiotic activities. Its synthesis through 1,3-dipolar addition reactions has been shown to enhance the efficacy of certain antibiotics, making it a valuable asset in the development of new and more potent antibiotic treatments .
Aminoglycoside Antibiotics
As an important moiety of butirosin, 4-Amino-2-hydroxybutanoic acid contributes to the structure of this aminoglycoside antibiotic. It is used in the preparation of derivatives like 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A, which are crucial for the treatment of bacterial infections .
Enantiopure Building Blocks
This compound serves as a building block for enantiopure 3-hydroxypyrrolidin-2-ones. These building blocks are essential for the synthesis of various bioactive molecules and pharmaceuticals, highlighting the compound’s significance in medicinal chemistry .
Unnatural Amino Acid Synthesis
4-Amino-2-hydroxybutanoic acid: is utilized in the synthesis of a library of unnatural amino acid monomers. These monomers are then employed to create multifunctional tetramers, demonstrating the versatility of this compound in the creation of novel biomolecules .
Green Chemistry Applications
The synthesis methods involving 4-Amino-2-hydroxybutanoic acid align with the principles of green chemistry. The high yields, productivity, and stereoselectivity achieved in its synthesis contribute to more sustainable and environmentally friendly chemical processes .
作用機序
Target of Action
4-Amino-2-hydroxybutanoic acid, also known as homoserine, primarily targets enzymes involved in amino acid metabolism. It is a non-canonical amino acid homologous to L-serine, with an additional methylene unit in its side chain . This compound is an important metabolic intermediate and plays a role in the biosynthesis of essential amino acids like methionine and threonine.
Mode of Action
Homoserine interacts with its target enzymes by acting as a substrate or inhibitor, depending on the specific enzyme. For instance, it can be phosphorylated by homoserine kinase to form O-phosphohomoserine, which is a precursor in the biosynthesis of threonine and methionine . This interaction alters the enzyme’s activity, facilitating the conversion of homoserine into other metabolites.
Biochemical Pathways
The primary biochemical pathways affected by homoserine include the aspartate pathway, which is crucial for the synthesis of several essential amino acids. Homoserine is converted into threonine and methionine through a series of enzymatic reactions. These pathways are vital for protein synthesis and various metabolic processes .
Pharmacokinetics
Its bioavailability would depend on factors such as the presence of other amino acids and the efficiency of transport mechanisms .
Result of Action
At the molecular level, homoserine’s action results in the production of threonine and methionine, which are essential for protein synthesis and various cellular functions. At the cellular level, this contributes to the overall metabolic balance and supports growth and development .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the efficacy and stability of homoserine. For instance, enzymatic activity can be affected by pH and temperature, which in turn can impact the conversion rates of homoserine into other metabolites. Additionally, the presence of other amino acids and metabolic intermediates can compete with homoserine for enzyme binding, affecting its overall action .
: Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid
特性
IUPAC Name |
4-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928749 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-hydroxybutanoic acid | |
CAS RN |
13477-53-7 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-amino-2-hydroxybutanoic acid in a biological context?
A1: 4-Amino-2-hydroxybutanoic acid, also known as Gabaculine or by its shorter name 4-amino-2-hydroxybutyric acid, plays a crucial role in the synthesis of antibiotics. Specifically, the (S)-enantiomer is a structural component of the antibiotic Amikacin. [, ] This antibiotic is known for its effectiveness against a broad spectrum of bacterial infections.
Q2: How is 4-amino-2-hydroxybutanoic acid synthesized effectively?
A2: Research has shown that 4-amino-2-hydroxybutanoic acid can be synthesized through various methods:
- Yeast-Catalyzed Reduction: This method leverages the stereoselective reduction capabilities of specific yeast strains. Studies have identified Saccharomyces carlsbergensis ATCC2345 and Saccharomyces sp. Edme as effective catalysts in the reduction of methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate to yield (S)-(+)-4-amino-2-hydroxybutanoic acid with high enantiomeric excess. []
- 1,3-Dipolar Addition: This approach employs a chemical reaction involving a nitronic ester and methyl acrylate. This reaction forms an isoxazolidine intermediate, which upon heating and subsequent reduction and hydrolysis steps, yields 4-amino-2-hydroxybutanoic acid. This method also allows for the synthesis of the 3-methyl derivative of 4-amino-2-hydroxybutanoic acid by utilizing methyl crotonate instead of methyl acrylate. []
Q3: Beyond its role in antibiotic synthesis, what other applications of 4-amino-2-hydroxybutanoic acid are being explored?
A3: Recent research focuses on utilizing 4-amino-2-hydroxybutanoic acid as a building block for sequence-defined oligoamides. [] These oligomers, synthesized through a step-economical method using fluorenylmethyloxycarbonyl chemistry, demonstrate unique depolymerization properties, forming cyclic γ-butyrolactame. This property opens up possibilities for their use in creating biodegradable and stimuli-responsive materials.
Q4: What are the advantages of using 4-amino-2-hydroxybutanoic acid in synthesizing these sequence-defined oligoamides?
A4: The use of 4-amino-2-hydroxybutanoic acid allows for a versatile and efficient synthesis of sequence-defined oligoamides. [] The protocol, optimized for 4-amino-2-hydroxybutanoic acid, allows for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















